

# Preclinical Development and Initial Characterization of Ledaborbactam Etzadroxil: A Technical Guide

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## Compound of Interest

Compound Name: *Ledaborbactam Etzadroxil*

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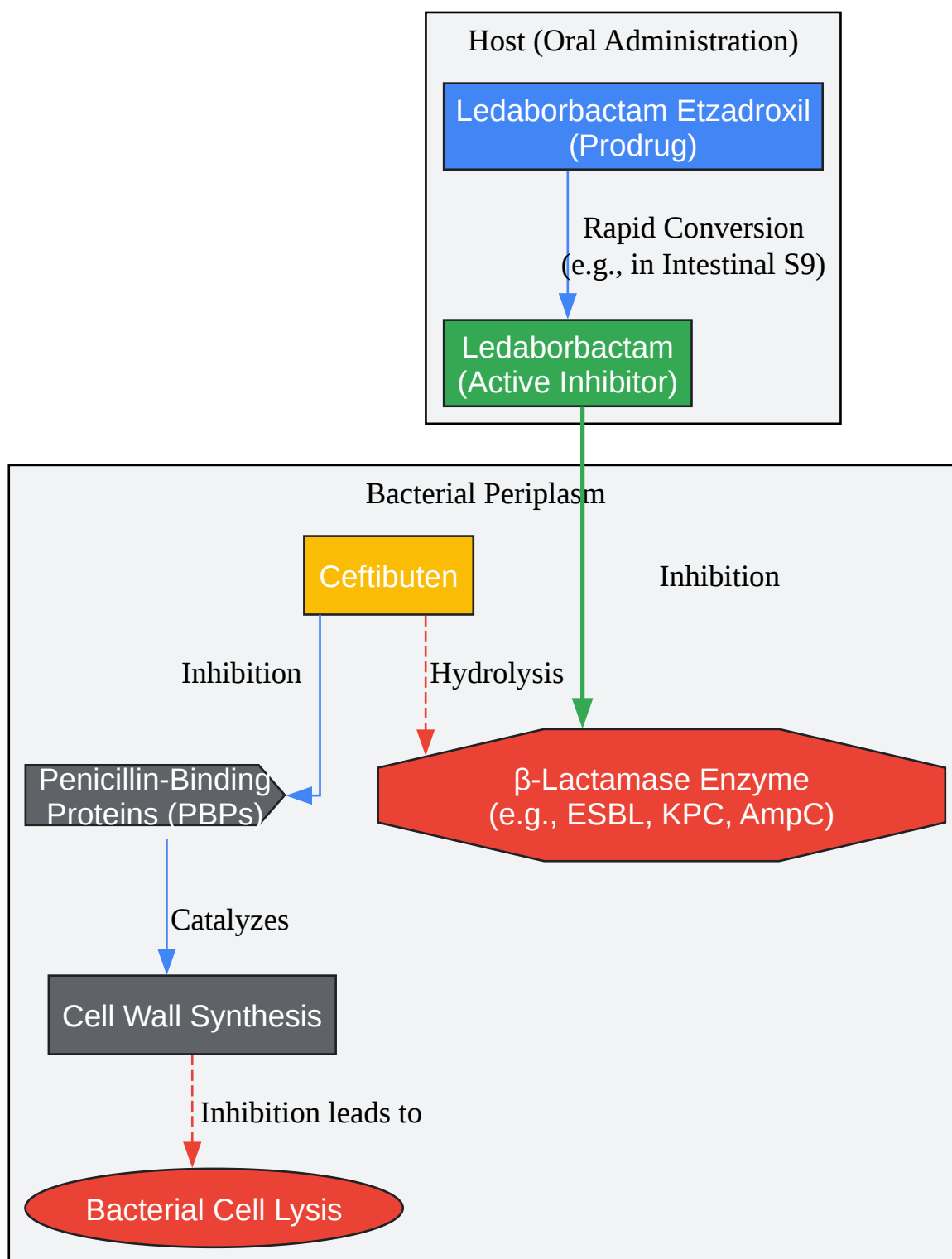
## Introduction

**Ledaborbactam etzadroxil** (formerly VNRX-7145) is an orally bioavailable prodrug of ledaborbactam (formerly VNRX-5236), a novel, broad-spectrum  $\beta$ -lactamase inhibitor (BLI).<sup>[1]</sup><sup>[2]</sup> It is being developed in combination with the oral third-generation cephalosporin, ceftibuten, to address the growing threat of infections caused by multidrug-resistant (MDR) Enterobacterales.<sup>[2]</sup><sup>[3]</sup><sup>[4]</sup> Due to widespread resistance, particularly the production of  $\beta$ -lactamase enzymes, effective oral therapeutic options for infections like complicated urinary tract infections (cUTIs) are limited.<sup>[3]</sup> The combination of ceftibuten and **ledaborbactam etzadroxil** aims to provide a carbapenem-sparing oral treatment option for these challenging infections.<sup>[5]</sup>

## Mechanism of Action

**Ledaborbactam etzadroxil** is designed to restore the antibacterial activity of ceftibuten against otherwise resistant bacteria. Following oral administration, the prodrug, **ledaborbactam etzadroxil**, undergoes rapid and extensive conversion to its active form, ledaborbactam.<sup>[2]</sup><sup>[6]</sup> Ledaborbactam is a potent, cyclic boronate inhibitor of Ambler class A, C, and D serine  $\beta$ -lactamases.<sup>[2]</sup><sup>[7]</sup> These enzyme classes include extended-spectrum  $\beta$ -lactamases (ESBLs), AmpC cephalosporinases, and critical serine carbapenemases such as *Klebsiella pneumoniae*

carbapenemase (KPC) and oxacillinase-48 (OXA-48).[5][8][9] By covalently and reversibly binding to the active site of these enzymes, ledaborbactam prevents the hydrolysis and inactivation of ceftibuten, allowing the cephalosporin to exert its bactericidal activity by inhibiting bacterial cell wall synthesis.[2][5][10] Ledaborbactam itself does not possess intrinsic antibacterial activity.[2]



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**Caption:** Mechanism of **Ledaborbactam Etzadroxil** and Ceftibuten

## In Vitro Activity

The combination of ceftibuten-ledaborbactam demonstrates robust in vitro activity against a wide array of contemporary clinical isolates of Enterobacterales, including strains with challenging resistance profiles.[\[2\]](#)[\[8\]](#) The addition of ledaborbactam (typically at a fixed concentration of 4 µg/mL in testing) significantly lowers the minimum inhibitory concentrations (MICs) of ceftibuten against MDR, ESBL-producing, and carbapenem-resistant strains.[\[4\]](#)[\[8\]](#)[\[11\]](#)

Table 1: Summary of In Vitro Activity of Ceftibuten-Ledaborbactam against Enterobacterales

Isolate Phenotype/Genotype	Comparator(s)	Ceftibuten-Ledaborbactam MIC <sub>50</sub> /MIC <sub>90</sub> (µg/mL)	% Susceptible at ≤1 µg/mL	Reference(s)
All Enterobacterales (n=406, cUTI study)	Ceftibuten	0.12 / 0.5	96.8%	<a href="#">[8]</a>
Multidrug-Resistant (MDR)	-	0.12 / 0.5	95.9%	<a href="#">[8]</a>
ESBL-positive Phenotype	-	0.12 / 0.5	95.9%	<a href="#">[8]</a>
Amoxicillin-Clavulanate-Resistant	-	0.12 / 1	94.0%	<a href="#">[8]</a>
Global MDR Isolates (n=3,889)	-	- / 0.25	89.7%	<a href="#">[4]</a>
KPC-positive Isolates	-	- / 2	85.9%	<a href="#">[4]</a>
OXA-48-group-positive Isolates	-	- / 2	82.9%	<a href="#">[4]</a>

| CTX-M-9 Group Isolates | - | - / 0.25 | 96.3% |[4] |

Note: Data compiled from multiple surveillance and clinical studies. MIC values for the combination are reported as ceftibuten concentration with a fixed concentration of ledaborbactam.

Ledaborbactam restored the activity of ceftibuten, reducing the ceftibuten MIC<sub>90</sub> by 128-fold overall in one study of cUTI isolates.[8] For isolates producing serine carbapenemases like KPC and OXA-48, ceftibuten-ledaborbactam demonstrated significant activity, inhibiting over 80% of these highly resistant strains at clinically relevant concentrations.[1][4]

## In Vivo Efficacy

Preclinical animal models have been crucial in establishing the in vivo efficacy of orally administered **ledaborbactam etzadroxil** in combination with ceftibuten.

Table 2: Summary of In Vivo Efficacy Data

Animal Model	Pathogen	Key Finding(s)	Reference(s)
Lethal Murine Septicemia	KPC-producing K. pneumoniae	ED <sub>50</sub> of 12.9 mg/kg for orally dosed ceftibuten/ledaborbactam etzadroxil. Ceftibuten alone was ineffective (ED <sub>50</sub> >128 mg/kg).	[7][12]

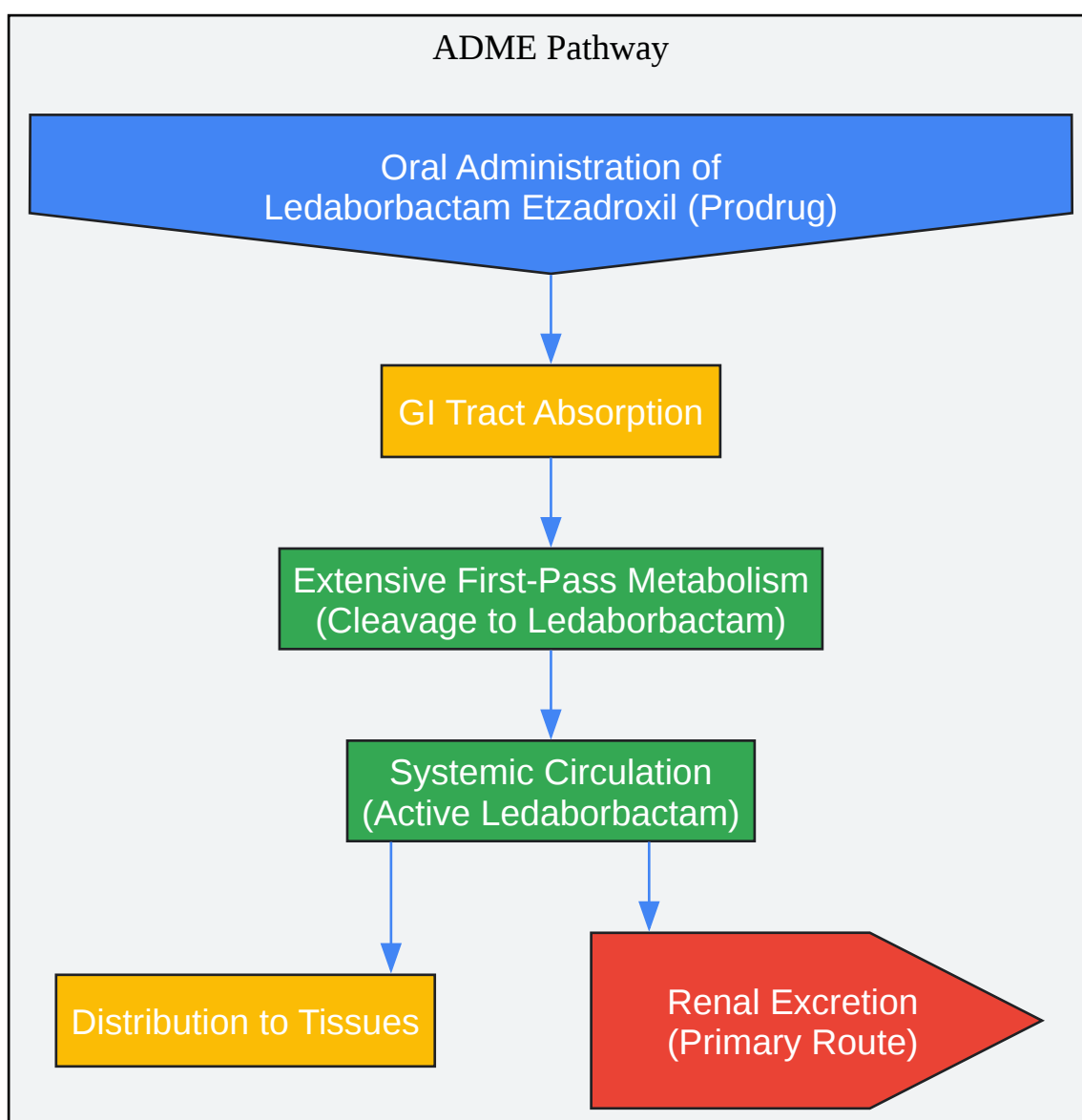
| Neutropenic Murine Thigh Infection | 12 Ceftibuten-Resistant Enterobacterales isolates | In the presence of humanized ceftibuten exposures, the median ledaborbactam fAUC<sub>0–24</sub>/MIC associated with bacteriostasis was 3.59. |[13][14] |

In a lethal murine septicemia model, the oral combination of **ledaborbactam etzadroxil** and ceftibuten protected mice from infection caused by KPC-producing K. pneumoniae, demonstrating potent efficacy where ceftibuten alone failed.[12] Furthermore, the neutropenic murine thigh infection model was used to define the pharmacokinetic/pharmacodynamic (PK/PD) index associated with efficacy.[11][13] The free-drug area under the concentration-

time curve to MIC ratio (fAUC/MIC) for ledaborbactam was identified as the PD driver.<sup>[11][14]</sup> These studies established the exposures required for bacteriostasis against a range of  $\beta$ -lactamase-producing Enterobacterales, supporting the continued clinical development and dose selection for **ledaborbactam etzadroxil**.<sup>[13][14]</sup>

## Pharmacokinetics

The pharmacokinetic profile of **ledaborbactam etzadroxil** is characterized by its efficient conversion to the active moiety, ledaborbactam, and consistent oral bioavailability across multiple species.



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**Caption:** Pharmacokinetic Pathway of **Ledaborbactam Etzadroxil**

Preclinical and Phase 1 studies in healthy volunteers have defined key pharmacokinetic parameters.

**Table 3:** Summary of Pharmacokinetic Parameters of Ledaborbactam

Species	Dose (Ledaborbactam Etzadroxil)	Oral Bioavailability (F)	Plasma Half-Life (t <sub>1/2</sub> )	Key Findings	Reference(s)
Mouse, Dog, Monkey	5-10 mg/kg	61-82%	Species-dependent (e.g., ~11 min in human plasma, longer in dogs/monkeys)	Consistent oral bioavailability across species. Rapid cleavage in intestinal S9 fractions.	[7]
Healthy Humans (SAD)	100 - 1000 mg (single dose)	N/A	~11-12 h (terminal half-life after multiple doses)	Dose-proportional increase in Ledaborbactam C <sub>max</sub> and AUC. Rapid absorption (T <sub>max</sub> 1.25-2 h).	[1][6]

| Healthy Humans (MAD) | 75 - 500 mg (q8h for 10 days) | N/A | ~11-12 h | Less than dose-proportional increase in exposure after multiple doses. |[1][6] |

Following single oral doses in humans, ledaborbactam exposure (AUC and C<sub>max</sub>) increased in a dose-proportional manner.[1] The conversion from the prodrug is extensive, with levels of **ledaborbactam etzadroxil** being less than 2% of the active ledaborbactam exposures.[6] Co-administration with ceftibuten did not result in any clinically meaningful pharmacokinetic interactions.[1]

## Experimental Protocols

### A. In Vitro Susceptibility Testing

- **Methodology:** Minimum inhibitory concentrations (MICs) were determined using the broth microdilution method in cation-adjusted Mueller-Hinton broth (CAMHB), following Clinical and Laboratory Standards Institute (CLSI) guidelines.[8]
- **Procedure:** A standardized bacterial inoculum is added to a series of microtiter wells containing two-fold serial dilutions of the antimicrobial agents. Ledaborbactam was tested at a fixed concentration of 4 µg/mL in combination with ceftibuten.[4][11] The MIC is defined as the lowest concentration of the drug that completely inhibits visible bacterial growth after incubation at 35°C for 16-20 hours.
- **Quality Control:** Standard ATCC bacterial strains such as E. coli ATCC 25922 were used for quality control.[8]

### B. Murine Septicemia (Lethal Infection) Model

- **Animal Model:** Immunocompetent mice (e.g., Swiss Webster).
- **Infection:** Mice are infected intraperitoneally with a lethal dose of a bacterial suspension, such as KPC-producing K. pneumoniae.
- **Treatment:** At a specified time post-infection (e.g., 1 hour), cohorts of mice are treated with the investigational drugs. **Ledaborbactam etzadroxil** and ceftibuten are administered orally.
- **Endpoint:** The primary endpoint is survival over a defined period (e.g., 7 days). The 50% effective dose (ED<sub>50</sub>), the dose required to protect 50% of the animals from death, is calculated using regression analysis.[7][12]



### C. Neutropenic Murine Thigh Infection Model

- Animal Model: Mice (e.g., ICR) are rendered neutropenic by intraperitoneal injections of cyclophosphamide.
- Infection: A defined inoculum of a test isolate (e.g.,  $\sim 10^6$  CFU) is injected into the thigh muscle of the neutropenic mice.
- Treatment: Treatment is initiated 2 hours post-inoculation. A human-simulated dosing regimen of ceftibuten is administered, along with escalating doses of ledaborbactam, typically via subcutaneous injection to precisely control exposures.[\[13\]](#)[\[14\]](#)
- Endpoint: At 24 hours, mice are euthanized, and the thighs are homogenized to quantify the bacterial burden ( $\log_{10}$  CFU/thigh). The change in bacterial count from 0-hour controls is plotted against the ledaborbactam  $\text{fAUC}_{0-24}/\text{MIC}$ . The Hill equation is used to model the exposure-response relationship and determine the  $\text{fAUC}/\text{MIC}$  value required for bacteriostasis (no change in CFU).[\[11\]](#)[\[13\]](#)[\[14\]](#)

## Conclusion

The preclinical data for **ledaborbactam etzadroxil** provide a strong foundation for its clinical development. Its mechanism of action, involving the potent inhibition of a broad spectrum of serine  $\beta$ -lactamases, effectively restores the in vitro activity of ceftibuten against highly resistant Enterobacterales.[\[5\]](#)[\[8\]](#) This activity translates to significant in vivo efficacy in established murine infection models.[\[7\]](#)[\[13\]](#) The favorable pharmacokinetic profile, characterized by high oral bioavailability and efficient conversion to the active inhibitor, supports a viable oral dosing strategy.[\[1\]](#)[\[7\]](#) Collectively, these findings underscore the potential of ceftibuten-**ledaborbactam etzadroxil** as a much-needed oral therapeutic option for treating complicated urinary tract infections caused by MDR pathogens, warranting its continued investigation in late-stage clinical trials.[\[1\]](#)[\[14\]](#)

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